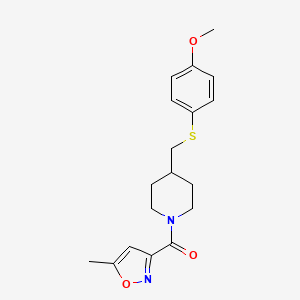![molecular formula C7H10F3NO3 B2741000 2,2,2-Trifluoro-1-[2-(hydroxymethyl)morpholin-4-yl]ethanone CAS No. 1518982-43-8](/img/structure/B2741000.png)
2,2,2-Trifluoro-1-[2-(hydroxymethyl)morpholin-4-yl]ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,2-Trifluoro-1-[2-(hydroxymethyl)morpholin-4-yl]ethanone is a chemical compound with the CAS Number: 1518982-43-8 . It has a molecular weight of 213.16 . The IUPAC name for this compound is 2,2,2-trifluoro-1-(2-(hydroxymethyl)morpholino)ethan-1-one . The physical form of this compound is a powder .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H10F3NO3/c8-7(9,10)6(13)11-1-2-14-5(3-11)4-12/h5,12H,1-4H2 . This code provides a specific textual identifier for the compound’s molecular structure.Physical And Chemical Properties Analysis
As mentioned earlier, this compound is a powder and is stored at a temperature of 4°C . It has a molecular weight of 213.16 .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Transformations
- An efficient stereoselective synthesis of Aprepitant, an NK(1) receptor antagonist, demonstrates the utility of trifluoroacetate derivatives in medicinal chemistry, highlighting novel crystallization-induced asymmetric transformations and unexpected rearrangements in the synthesis process (Brands et al., 2003).
- A study on the reactions of (hydroxy)(phenyl)methylenebis(phosphonic acid) with morpholinosulfur trifluoride (MOST) showcases the formation of (morpholino)(phenyl)carbene adducts with PF5, underscoring the significance of morpholino groups in creating novel compounds with potential applications in organophosphorus chemistry (Guzyr et al., 2013).
- The microwave-assisted synthesis of 4-hydroxyacetophenone derivatives via Mannich reaction presents an environmentally friendly and efficient method for preparing morpholine derivatives, indicating the role of morpholine in enhancing synthetic methodologies (Aljohani et al., 2019).
Pharmacological and Biological Applications
- A novel class of DNA-dependent protein kinase (DNA-PK) inhibitors, with 2-hydroxy-4-morpholin-4-yl-phenyl-ethanone as a representative, illustrates the potential of morpholine derivatives in cancer therapy. These compounds inhibit DNA repair pathways, enhancing the cytotoxicity of treatments that induce DNA double-strand breaks, offering a new approach to cancer treatment (Kashishian et al., 2003).
Safety and Hazards
The safety information for 2,2,2-Trifluoro-1-[2-(hydroxymethyl)morpholin-4-yl]ethanone includes several hazard statements: H315, H319, H335 . These codes correspond to specific hazards associated with the compound. Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 . These codes provide guidance on how to handle the compound safely.
Wirkmechanismus
Target of Action
The primary targets of 2,2,2-Trifluoro-1-[2-(hydroxymethyl)morpholin-4-yl]ethanone are currently unknown .
Mode of Action
It is known that the trifluoroethyl group in the compound could potentially increase the lipophilicity and metabolic stability of pharmaceuticals, which could influence its interaction with its targets.
Pharmacokinetics
The presence of the trifluoroethyl group could potentially increase the compound’s lipophilicity and metabolic stability, which could impact its bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown
Eigenschaften
IUPAC Name |
2,2,2-trifluoro-1-[2-(hydroxymethyl)morpholin-4-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10F3NO3/c8-7(9,10)6(13)11-1-2-14-5(3-11)4-12/h5,12H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQSJJOJSWGCBEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C(=O)C(F)(F)F)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10F3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-chlorobenzo[b]thiophene-2-carboxamide hydrochloride](/img/structure/B2740917.png)
![2-{[(4-methylphenyl)sulfonyl]oxy}hexahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione](/img/structure/B2740921.png)
![1-(1-((3,5-Dimethylisoxazol-4-yl)methyl)piperidin-4-yl)-3-methyl-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide](/img/structure/B2740922.png)

![2-cyclopentyl-N-[2-methyl-4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]acetamide](/img/structure/B2740924.png)
![3,5-Dimethyl-4-[[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]sulfonyl]-1,2-oxazole](/img/structure/B2740925.png)
![3-({[3-(2-Fluorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}methyl)benzonitrile](/img/structure/B2740928.png)

![N1-([2,2'-bifuran]-5-ylmethyl)-N2-(2-(cyclohex-1-en-1-yl)ethyl)oxalamide](/img/structure/B2740931.png)
![N-(3,5-difluorophenyl)-N-(3-methoxybenzyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2740932.png)

![(Z)-3-(furan-2-ylmethyl)-5-((2-((2-(2-hydroxyethoxy)ethyl)amino)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B2740934.png)

![Methyl 3-[({[2,3'-bifuran]-5-yl}methyl)sulfamoyl]thiophene-2-carboxylate](/img/structure/B2740939.png)